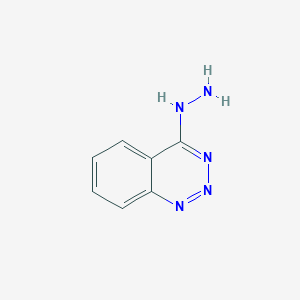

4-Hydrazinyl-1,2,3-benzotriazine

CAS No.: 55270-92-3

Cat. No.: VC19612798

Molecular Formula: C7H7N5

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55270-92-3 |

|---|---|

| Molecular Formula | C7H7N5 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 1,2,3-benzotriazin-4-ylhydrazine |

| Standard InChI | InChI=1S/C7H7N5/c8-9-7-5-3-1-2-4-6(5)10-12-11-7/h1-4H,8H2,(H,9,10,11) |

| Standard InChI Key | KWPVCMKSTQEYCL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NN=N2)NN |

Introduction

Chemical Structure and Spectral Characterization

The benzotriazine scaffold consists of a benzene ring fused to a triazine moiety, with the hydrazinyl (-NH-NH₂) group at position 4. Nuclear magnetic resonance (NMR) data for related derivatives, such as 4-(allyloxy)benzo[d][1, triazine, reveal distinct aromatic proton signals between δ 7.8–8.3 ppm in the ¹H NMR spectrum, while the ¹³C NMR spectrum shows resonances for triazine carbons near δ 160 ppm . For 4-hydrazinyl derivatives, IR spectra typically exhibit N-H stretching vibrations at ~3300 cm⁻¹ and C=N absorptions near 1600 cm⁻¹ . X-ray crystallography of analogous compounds, like 4-(tert-butoxy)benzo[d] triazine, confirms planar geometry with bond lengths consistent with aromatic delocalization .

Table 1: Physicochemical Properties of 4-Hydrazinyl-1,2,3-Benzotriazine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.164 g/mol |

| Density | 1.467 g/cm³ |

| Boiling Point | 445.5°C at 760 mmHg |

| LogP | 0.4326 |

| Exact Mass | 161.070 Da |

| Flash Point | 223.2°C |

Synthetic Routes and Optimization

Heterocyclization of TosMIC Derivatives

A key method involves the base-mediated cyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. For example, treatment of α-tosyl-2-azidobenzyl isocyanide (3a) with sodium allyloxide in THF at 0°C yields 4-(allyloxy)benzo[d][1, triazine (4b) in 88% yield . Analogous conditions using hydrazine hydrate instead of alkoxides could directly introduce the hydrazinyl group.

Diazotization and Hydrazine Coupling

Alternative pathways start with anthranilamide derivatives. Diazotization of methyl anthranilate (5) with NaNO₂/HCl, followed by reaction with amino acid esters, produces methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates (6a–c) . Subsequent hydrazinolysis with hydrazine hydrate replaces ester groups with hydrazides, as demonstrated in the synthesis of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides .

Table 2: Representative Synthesis Conditions

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| α-Tosyl-2-azidobenzyl | Na allyloxide, THF, 0°C | 4-Allyloxy derivative | 88 |

| Methyl anthranilate | NaNO₂/HCl, amino acid ester | Triazinone alkanoate | 36–52 |

| Anthranilohydrazide | NaNO₂, HCl, H₂O | Benzotriazin-4(3H)-one | 50–75 |

Reactivity and Functionalization

The hydrazinyl group enables diverse transformations:

-

Condensation Reactions: Reacts with aldehydes/ketones to form hydrazones. For instance, condensation with 4-methoxybenzaldehyde yields Schiff bases exhibiting antimicrobial activity .

-

Cyclization: Treatment with CS₂ in alcoholic KOH generates thiadiazine derivatives, as seen in the synthesis of pyridazino-triazino-thiadiazines .

-

Metal Coordination: The N-rich structure chelates transition metals, potentially enhancing antitumor activity. Similar benzotriazine complexes inhibit HPPD (4-hydroxyphenylpyruvate dioxygenase) at IC₅₀ values as low as 36 nM .

Biological Activities and Applications

Antimicrobial and Antiparasitic Effects

Benzotriazine derivatives demonstrate broad-spectrum activity. 5,6-Dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole inhibits Mycobacterium tuberculosis H37Rv with MIC values comparable to isoniazid . Hydrazone analogs derived from 4-hydrazinyl-1,2,3-benzotriazine show enhanced solubility and biofilm penetration .

Herbicide Development

4-Hydroxybenzotriazine derivatives act as HPPD inhibitors. Compound 15bu (6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-5-methyl-3-(2-methylbenzyl)benzo[d][1, triazin-4(3H)-one) shows 8-fold greater potency (IC₅₀ = 36 nM) than mesotrione, a commercial herbicide .

Stability and Tautomerism

4-Hydrazinyl-1,2,3-benzotriazine exists in equilibrium with its tautomeric form, 4-azidobenzo-1,2,3-triazine, in solution. UV spectroscopy of the diazotized product of 5-(2′-aminophenyl)tetrazole confirms this equilibrium, with the azido form predominating in methanol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume